molecular formula C17H15BrN2O2 B2410298 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide CAS No. 946340-38-1

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide

Cat. No.: B2410298
CAS No.: 946340-38-1
M. Wt: 359.223
InChI Key: JWNGIMUEXZXBNI-UHFFFAOYSA-N
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Description

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is part of the furan derivatives family, which are known for their diverse therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide typically involves the condensation of 2,6,8-trimethylquinoline with furan-2-carboxylic acid, followed by bromination. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a brominating agent like N-bromosuccinimide (NBS) under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to microbial resistance .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated structure and have been studied for their anticancer and VEGFR-2 inhibitory effects.

    4-hydroxy-2-quinolones: These compounds have similar quinoline structures and are known for their pharmaceutical and biological activities.

Uniqueness

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is unique due to its combination of a brominated furan ring with a trimethylquinoline moiety.

Properties

IUPAC Name

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-9-6-10(2)16-12(7-9)13(8-11(3)19-16)20-17(21)14-4-5-15(18)22-14/h4-8H,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNGIMUEXZXBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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